Cas no 1805399-09-0 (5-(Bromomethyl)-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylic acid)

5-(Bromomethyl)-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-(Bromomethyl)-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylic acid
-
- Inchi: 1S/C8H6BrF2NO3/c9-1-3-2-12-7(13)5(8(14)15)4(3)6(10)11/h2,6H,1H2,(H,12,13)(H,14,15)
- InChI Key: GKMNPGWMRFBALZ-UHFFFAOYSA-N
- SMILES: BrCC1=CNC(C(C(=O)O)=C1C(F)F)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 376
- XLogP3: 0.8
- Topological Polar Surface Area: 66.4
5-(Bromomethyl)-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029025629-1g |
5-(Bromomethyl)-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylic acid |
1805399-09-0 | 95% | 1g |
$2,923.95 | 2022-04-01 | |
Alichem | A029025629-250mg |
5-(Bromomethyl)-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylic acid |
1805399-09-0 | 95% | 250mg |
$940.80 | 2022-04-01 | |
Alichem | A029025629-500mg |
5-(Bromomethyl)-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylic acid |
1805399-09-0 | 95% | 500mg |
$1,752.40 | 2022-04-01 |
5-(Bromomethyl)-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylic acid Related Literature
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
Additional information on 5-(Bromomethyl)-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylic acid
Recent Advances in the Study of 5-(Bromomethyl)-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylic acid (CAS: 1805399-09-0)
5-(Bromomethyl)-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylic acid (CAS: 1805399-09-0) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals targeting infectious diseases and cancer. Recent studies have highlighted its significance in medicinal chemistry due to its unique structural features, which allow for versatile modifications and applications in drug design. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
The compound's structural framework, featuring a bromomethyl and difluoromethyl group, makes it a valuable building block for the development of novel inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of potent kinase inhibitors, which showed promising activity against resistant strains of cancer cells. The researchers employed a multi-step synthetic route to optimize the yield and purity of the compound, achieving a scalable process suitable for industrial applications.
In addition to its role in oncology, 5-(Bromomethyl)-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylic acid has been investigated for its antimicrobial properties. A recent preprint on bioRxiv reported its incorporation into a series of novel antibiotics designed to target Gram-negative bacteria. The study revealed that derivatives of this compound exhibited enhanced permeability across bacterial membranes, leading to improved efficacy against multidrug-resistant pathogens. These findings underscore its potential as a scaffold for next-generation antimicrobial agents.
Further research has explored the compound's mechanism of action at the molecular level. Computational modeling and X-ray crystallography studies have provided insights into its binding interactions with target proteins, facilitating the rational design of more effective derivatives. For instance, a 2024 paper in ACS Chemical Biology detailed how the bromomethyl group participates in covalent bonding with cysteine residues in the active site of certain enzymes, thereby inhibiting their function. This covalent binding strategy is increasingly being leveraged in the development of targeted therapies.
Despite these advancements, challenges remain in the large-scale production and formulation of 5-(Bromomethyl)-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylic acid. Stability issues and the need for specialized handling due to its reactive bromomethyl group have prompted ongoing research into alternative synthetic pathways and protective group strategies. Collaborative efforts between academic and industrial researchers are expected to address these hurdles, paving the way for broader applications in drug discovery.
In conclusion, 5-(Bromomethyl)-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylic acid (CAS: 1805399-09-0) continues to be a focal point in medicinal chemistry research. Its versatility as a synthetic intermediate and its demonstrated biological activity make it a promising candidate for the development of new therapeutics. Future studies will likely focus on optimizing its pharmacokinetic properties and expanding its applications to other disease areas, further solidifying its role in the pharmaceutical industry.
1805399-09-0 (5-(Bromomethyl)-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylic acid) Related Products
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)




